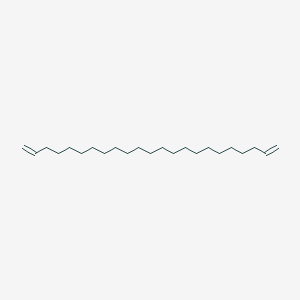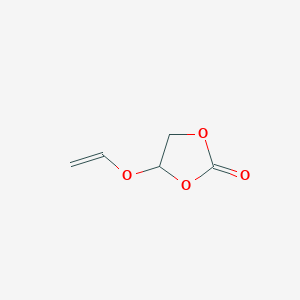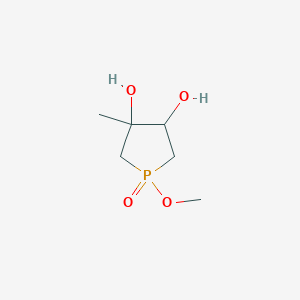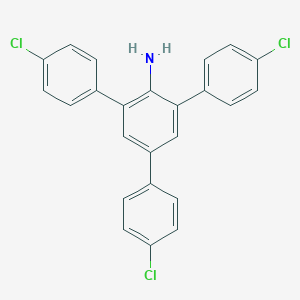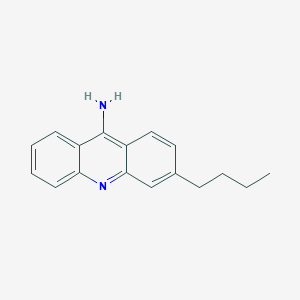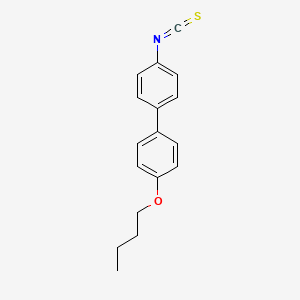
4-Butoxy-4'-isothiocyanato-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-4’-isothiocyanato-1,1’-biphenyl is an organic compound with the molecular formula C20H19NOS It is a derivative of biphenyl, which consists of two connected benzene rings The compound is characterized by the presence of a butoxy group and an isothiocyanato group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-4’-isothiocyanato-1,1’-biphenyl typically involves the reaction of 4-butoxy-1,1’-biphenyl with thiophosgene (CSCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product .
Industrial Production Methods
Industrial production of 4-Butoxy-4’-isothiocyanato-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to various purification techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-4’-isothiocyanato-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanato group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of corresponding amides, esters, and thioureas.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amines.
Scientific Research Applications
4-Butoxy-4’-isothiocyanato-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-4’-isothiocyanato-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form stable adducts with proteins and DNA makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-4’-isothiocyanato-1,1’-biphenyl: Similar structure but with a butyl group instead of a butoxy group.
4-Methoxy-4’-isothiocyanato-1,1’-biphenyl: Similar structure but with a methoxy group instead of a butoxy group.
4-Isothiocyanato-1,1’-biphenyl: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
4-Butoxy-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity and solubility. This makes it a versatile compound for various applications in organic synthesis and biochemical research.
Properties
CAS No. |
144562-02-7 |
|---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-butoxy-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C17H17NOS/c1-2-3-12-19-17-10-6-15(7-11-17)14-4-8-16(9-5-14)18-13-20/h4-11H,2-3,12H2,1H3 |
InChI Key |
MOOCXRKDYRMCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
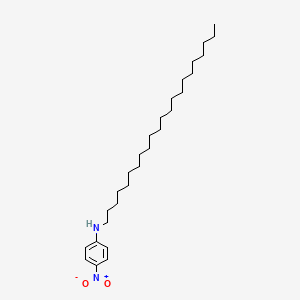
![2'-Deoxy-7-{2-[(2-hydroxyethyl)sulfanyl]ethyl}-7,8-dihydroguanosine 5'-(dihydrogen phosphate)](/img/structure/B12559187.png)
![Ethyl [(triphenylstannyl)sulfanyl]acetate](/img/structure/B12559194.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
